1-[6-(Trifluoromethyl)-3-pyridyl]cyclopropanamine hydrochloride
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Overview
Description
1-[6-(Trifluoromethyl)-3-pyridyl]cyclopropanamine hydrochloride is an organic compound characterized by the presence of a trifluoromethyl group attached to a pyridine ring, which is further connected to a cyclopropanamine moiety. This compound is notable for its unique structural features, which include both aromatic and cyclopropane rings, making it a subject of interest in various fields of scientific research .
Preparation Methods
The synthesis of 1-[6-(Trifluoromethyl)-3-pyridyl]cyclopropanamine hydrochloride typically involves multi-step organic reactions. The synthetic route may include selective aryl substitution and cyclopropanation reactions. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized based on the desired yield and purity of the final product . Industrial production methods may involve scaling up these laboratory procedures while ensuring safety and efficiency.
Chemical Reactions Analysis
1-[6-(Trifluoromethyl)-3-pyridyl]cyclopropanamine hydrochloride undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions may involve reagents such as lithium aluminum hydride or sodium borohydride, resulting in reduced forms of the compound.
Substitution: Nucleophilic or electrophilic substitution reactions can occur, depending on the nature of the substituents and reaction conditions.
The major products formed from these reactions depend on the specific reagents and conditions used, but they generally involve modifications to the trifluoromethyl or cyclopropanamine groups.
Scientific Research Applications
1-[6-(Trifluoromethyl)-3-pyridyl]cyclopropanamine hydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound’s unique structure makes it a valuable tool in studying biological processes and interactions.
Mechanism of Action
The mechanism of action of 1-[6-(Trifluoromethyl)-3-pyridyl]cyclopropanamine hydrochloride involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to easily penetrate cell membranes. Once inside the cell, it can interact with enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects .
Comparison with Similar Compounds
1-[6-(Trifluoromethyl)-3-pyridyl]cyclopropanamine hydrochloride can be compared with other similar compounds, such as:
1-[6-(Trifluoromethyl)-3-pyridyl]cyclopropanamine: Lacks the hydrochloride component but shares similar structural features.
1-(Trifluoromethyl)cyclopropanamine hydrochloride: Contains a trifluoromethyl group attached to a cyclopropanamine moiety without the pyridine ring.
The uniqueness of this compound lies in its combined structural elements, which confer distinct chemical and biological properties.
Properties
Molecular Formula |
C9H10ClF3N2 |
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Molecular Weight |
238.64 g/mol |
IUPAC Name |
1-[6-(trifluoromethyl)pyridin-3-yl]cyclopropan-1-amine;hydrochloride |
InChI |
InChI=1S/C9H9F3N2.ClH/c10-9(11,12)7-2-1-6(5-14-7)8(13)3-4-8;/h1-2,5H,3-4,13H2;1H |
InChI Key |
SLIWZYISMGAYCY-UHFFFAOYSA-N |
Canonical SMILES |
C1CC1(C2=CN=C(C=C2)C(F)(F)F)N.Cl |
Origin of Product |
United States |
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